molecular formula C20H29FN2O3 B043967 Fallypride CAS No. 166173-78-0

Fallypride

Cat. No. B043967
CAS RN: 166173-78-0
M. Wt: 364.5 g/mol
InChI Key: OABRYNHZQBZDMG-INIZCTEOSA-N
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Description

Fallypride is a high-affinity dopamine D2/D3 receptor antagonist used in medical research . It is usually used in the form of fallypride (18F) as a positron emission tomography (PET) radiotracer in human studies .


Synthesis Analysis

The synthesis of Fallypride involves the use of a commercial coiled-tube micro-reactor . Each radiosynthesis uses low amounts of tosylate precursor and [18F]fluoride ion . The reaction is optimized with respect to the effects of precursor amount, reaction temperature, flow rate, and [18F]fluoride ion to precursor ratio .


Molecular Structure Analysis

The molecular structure of Fallypride includes a pyrrolidine ring, which is expected to be protonated at physiological pH .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fallypride are optimized in a micro-reactor . The decay-corrected radiochemical yield of [18F]Fallypride can be up to 88% .

Scientific Research Applications

Neurodegenerative Disease Progression Monitoring

Fallypride: has been utilized in the study of neurodegenerative diseases, particularly Huntington’s disease (HD) . It serves as a high-affinity radioligand for PET imaging of dopamine D2/D3 receptors . This application is crucial as it allows researchers to monitor the progression of HD by observing changes in D2/D3 receptor density in the striatum, which is significantly reduced in HD patients .

Development of Improved Synthesis Methods

The synthesis of Fallypride has been improved to yield higher molar activity, which is essential for PET imaging applications . This advancement supports the production of Fallypride with sufficient quality and quantity for clinical and research purposes, enhancing the reliability of PET imaging studies .

Microfluidic System for Radiotracer Production

A microfluidic platform has been developed for the rapid and efficient production of Fallypride . This system simplifies the synthesis process and is capable of producing the radiotracer in sufficient quantities for preclinical imaging studies, demonstrating its potential for widespread application in medical research .

Quantitative Translational Approach

Fallypride: offers a unique advantage in that it can provide quantitative measures of D2/D3 receptor binding in both the striatum and possibly extrastriatal brain regions during the same scanning session . This capability is particularly valuable for translational research, bridging the gap between preclinical studies and clinical applications .

Micro-PET Studies in Rodents

The compound has been synthesized in small doses suitable for micro-PET studies of brain dopamine subtype-2 receptors in rodents . This application is significant for the study of psychiatric and neurological disorders at a smaller scale, which can lead to more targeted and effective treatments .

Clinical PET Scans

Fallypride: can be produced in quantities large enough for multiple clinical PET scans . This is important for the scalability of PET imaging studies, ensuring that sufficient radiotracer is available for comprehensive clinical research .

Autoradiography Correlation

In addition to PET imaging, Fallypride has been used in autoradiography to verify D2/D3 receptor density . This method provides a complementary approach to validate PET imaging findings, offering a more complete understanding of receptor distribution and density .

High-Throughput Radiosynthesis

The development of high-throughput radiosynthesis methods for Fallypride enables rapid optimization and production of the radiotracer . This accelerates the research process and allows for timely adaptation to the varying demands of scientific studies .

Mechanism of Action

Target of Action

Fallypride is a high-affinity antagonist of dopamine D2 and D3 receptors . These receptors are part of the dopamine system, which plays a fundamental role in controlling the reward and pleasure centers of the brain. The D2 and D3 receptors are also involved in regulating mood, motivation, and the experience of pleasure .

Mode of Action

Fallypride binds to the D2 and D3 receptors, acting as an antagonist . This means it blocks these receptors and prevents dopamine from binding to them. By doing so, Fallypride inhibits the overactivity of the dopaminergic system, which is often associated with certain neurological and psychiatric disorders .

Biochemical Pathways

The primary biochemical pathway affected by Fallypride is the dopaminergic pathway. By blocking the D2 and D3 receptors, Fallypride disrupts the normal signaling of dopamine, a neurotransmitter that plays a crucial role in reward, motivation, and movement among other functions .

Pharmacokinetics

It is known that fallypride is used in its radiolabeled form ([18f] fallypride) as a positron emission tomography (pet) tracer in human studies . This suggests that it has suitable pharmacokinetic properties for in vivo imaging, including sufficient bioavailability and an appropriate rate of metabolism and clearance .

Result of Action

The molecular and cellular effects of Fallypride’s action primarily involve the modulation of dopaminergic signaling. By blocking the D2 and D3 receptors, Fallypride can reduce the overactivity of the dopaminergic system. This has been observed in studies using PET imaging to characterize D2/D3 receptor density in the striatum of a Huntington’s disease mouse model .

Action Environment

The action, efficacy, and stability of Fallypride can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also target the D2 and D3 receptors could potentially affect the binding of Fallypride to these receptors . Additionally, factors such as the individual’s genetic makeup, overall health status, and the specific characteristics of the disease or condition being treated can also impact the action and efficacy of Fallypride .

Safety and Hazards

Fallypride is a research compound . The safety data sheet for Fallypride suggests that it is not classified as hazardous according to the UK REACH Regulation .

Future Directions

While specific future directions for Fallypride are not mentioned in the search results, its use in medical research, particularly as a PET radiotracer in human studies, suggests potential for further exploration in this area .

properties

IUPAC Name

5-(3-fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-prop-2-enylpyrrolidin-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O3/c1-4-10-23-11-6-8-16(23)14-22-20(24)17-12-15(7-5-9-21)13-18(25-2)19(17)26-3/h4,12-13,16H,1,5-11,14H2,2-3H3,(H,22,24)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABRYNHZQBZDMG-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C(=O)NCC2CCCN2CC=C)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)C(=O)NC[C@@H]2CCCN2CC=C)CCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937173
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fallypride

CAS RN

166173-78-0
Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166173-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fallypride
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Record name Fallypride
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URL https://www.drugbank.ca/drugs/DB15167
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Record name 5-(3-Fluoropropyl)-2,3-dimethoxy-N-[[(2S)-1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]benzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FALLYPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9FWZ369GX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of (S)-(-)-N-(1-allylpyrrolidine-2-N-methyl)-5-(3-fluoropropyl)-2, 3-dimethoxybenzamide (Fallypride)?

A1: Fallypride exhibits high affinity and selectivity for dopamine D2 and D3 receptors (D2/D3 receptors). [, , , , , , , , , , , , , , , ]

Q2: How does Fallypride exert its antagonistic effects on dopamine D2/D3 receptors?

A2: Fallypride acts as a competitive antagonist by binding to D2/D3 receptors, thereby blocking the binding of endogenous dopamine. This binding prevents dopamine-induced signaling cascades within neurons. [, , , , , , ]

Q3: What are the downstream consequences of Fallypride binding to dopamine D2/D3 receptors?

A3: By blocking dopamine signaling, Fallypride can modulate a range of physiological processes, including motor control, reward pathways, and cognitive functions. [, , , , , , ]

Q4: What is the molecular formula and weight of Fallypride?

A4: The molecular formula of Fallypride is C21H29FN2O3, and its molecular weight is 376.46 g/mol.

Q5: Is there spectroscopic data available for Fallypride?

A5: While the provided research papers do not explicitly provide detailed spectroscopic data, they often reference the use of techniques like high-performance liquid chromatography (HPLC) to assess the purity of synthesized Fallypride. [, , , ]

Q6: How stable is Fallypride under various conditions?

A6: Fallypride demonstrates good stability in physiological solutions. Research has shown that its radiochemical purity remains above 95% even after 4 hours at room temperature. [, , ]

Q7: What are the primary applications of Fallypride in scientific research?

A7: Fallypride is predominantly used as a radiotracer in PET imaging studies to visualize and quantify D2/D3 receptors in the brain. It helps researchers investigate the role of dopamine in various neurological and psychiatric conditions. [, , , , , , , , , , , , , , , ]

Q8: How is Fallypride used in PET imaging studies?

A8: Fallypride is radiolabeled, typically with fluorine-18 ([18F]Fallypride), and administered intravenously. The radiotracer accumulates in brain regions with high D2/D3 receptor density, allowing researchers to visualize and quantify receptor availability using PET scanners. [, , , , , , , , , , , , , , , ]

Q9: What are the advantages of using Fallypride over other dopamine D2/D3 receptor ligands in PET imaging?

A9: Fallypride's high affinity for D2/D3 receptors and favorable kinetics allow for the visualization of both striatal and extrastriatal receptor populations, which is challenging with lower-affinity ligands. Its relatively long half-life (109.8 min for fluorine-18) also makes it suitable for imaging studies lasting several hours and for distribution to PET centers without an on-site cyclotron. [, , , , , , , , , , , , , , ]

Q10: What types of studies have been conducted using [18F]Fallypride PET imaging?

A10: [18F]Fallypride PET has been employed in a wide array of studies, including:

  • Investigating dopamine release in response to pharmacological challenges (e.g., amphetamine) and behavioral tasks (e.g., reward learning). [, , , , , , ]
  • Assessing D2/D3 receptor availability in neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. [, , , , , , , , , , , , ]
  • Examining the effects of aging on D2/D3 receptor expression. [, , , , , ]
  • Evaluating the efficacy of novel therapeutics targeting the dopaminergic system. [, , , , , , , , , , ]
  • Studying the relationship between personality traits and D2/D3 receptor availability. []

Q11: What are the limitations of using [18F]Fallypride PET imaging?

A11: Some limitations of [18F]Fallypride PET imaging include:

  • Potential for motion artifacts, particularly in studies involving awake animals or human subjects. [, , , , ]
  • The need for sophisticated image analysis techniques to accurately quantify receptor binding. [, , , , , , , , , , , , , ]
  • Challenges in differentiating D2 from D3 receptor binding, as Fallypride binds to both subtypes with high affinity. [, , , , , , , ]

Q12: What are some alternative methods for studying dopamine D2/D3 receptors?

A12: Alternative methods for studying D2/D3 receptors include:

  • In vitro techniques: These include radioligand binding assays using membrane preparations or cell lines expressing D2/D3 receptors. These assays can provide detailed information about ligand-receptor interactions but lack the in vivo context of PET imaging. [, , , , ]
  • In vivo microdialysis: This technique allows for the direct measurement of dopamine concentrations in the extracellular fluid of the brain but is invasive and limited to specific brain regions. [, , , , , , , ]
  • Genetic approaches: These involve using knockout or transgenic animals with altered D2/D3 receptor expression to study the role of these receptors in behavior and disease. [, , , , , , , ]

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